molecular formula C14H19NO2 B259287 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide

2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B259287
M. Wt: 233.31 g/mol
InChI Key: AHOZVBKYRRNWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide, also known as THN-α, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα is not fully understood. However, it has been suggested that 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα has also been shown to increase the levels of antioxidants in the brain, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα in lab experiments is its relatively low toxicity. However, 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects of 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα.

Future Directions

There are a number of potential future directions for research on 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα. One area of interest is its potential use in the treatment of neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα and its potential side effects. Finally, there is a need for further research on the synthesis and formulation of 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ammonia to form 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα.

Scientific Research Applications

2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamideα has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

Product Name

2-ethoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-ethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C14H19NO2/c1-2-17-10-14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,13H,2,5,7,9-10H2,1H3,(H,15,16)

InChI Key

AHOZVBKYRRNWPZ-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1CCCC2=CC=CC=C12

Canonical SMILES

CCOCC(=O)NC1CCCC2=CC=CC=C12

Origin of Product

United States

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